Neohesperidin

Catalog No.
S536975
CAS No.
13241-33-3
M.F
C28H34O15
M. Wt
610.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neohesperidin

CAS Number

13241-33-3

Product Name

Neohesperidin

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C28H34O15

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1

InChI Key

ARGKVCXINMKCAZ-UZRWAPQLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Neohesperidin; Hesperetin 7-Neohesperidoside; NSC 31048;

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

The exact mass of the compound Neohesperidin is 610.1898 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neohesperidin is a naturally occurring flavanone-7-O-neohesperidoside primarily extracted from bitter orange (Citrus aurantium). In industrial and laboratory procurement, it serves as the critical precursor for the commercial synthesis of the high-intensity artificial sweetener neohesperidin dihydrochalcone (NHDC) and functions as a standardized bittering agent for sensory and formulation research [1]. Unlike closely related rutinoside isomers, neohesperidin features a specific 1->2 rhamnosyl-glucose linkage that dictates its unique sensory profile and downstream hydrogenation reactivity, making it an essential, non-substitutable raw material in the food additive and pharmaceutical formulation sectors.

Substituting hesperidin for neohesperidin is chemically and commercially unviable for sweetener production. While both are citrus flavanones, the alkaline hydrogenation of hesperidin yields a completely tasteless dihydrochalcone, whereas neohesperidin yields NHDC, a regulated sweetener 1500–1800 times sweeter than sucrose [1]. Furthermore, in sensory and taste-masking applications, hesperidin is essentially tasteless, failing to replicate neohesperidin's distinct bitterness threshold of 0.5 mmol/L [2]. Naringin, another bitter flavanone, yields a dihydrochalcone that is only 300 times sweeter than sucrose, making neohesperidin the exclusive, non-substitutable precursor for manufacturing maximum-intensity NHDC [1].

Precursor Specificity for High-Intensity Sweetener Synthesis

Neohesperidin is the required starting material for synthesizing Neohesperidin Dihydrochalcone (NHDC). When subjected to alkaline hydrogenation, neohesperidin yields NHDC, which exhibits a sweetness 1500–1800 times that of sucrose [1]. In contrast, the direct hydrogenation of the isomer hesperidin yields a tasteless dihydrochalcone, and naringin yields naringin dihydrochalcone (NDC), which is only 300 times sweeter than sucrose [1]. Recent biotransformation workflows utilizing yeast-mediated hydrogenation achieve over 83% conversion yields of NHDC directly from neohesperidin[2].

Evidence DimensionSweetness multiplier of downstream hydrogenated product
Target Compound DataNeohesperidin yields NHDC (1500–1800x sweeter than sucrose)
Comparator Or BaselineNaringin yields NDC (~300x sweeter); Hesperidin yields a tasteless dihydrochalcone
Quantified Difference5-to-6-fold higher sweetness intensity versus naringin-derived products; absolute functional divergence from hesperidin
ConditionsAlkaline hydrogenation or yeast-mediated biocatalysis

Procurement of neohesperidin is strictly required for the commercial production of NHDC, as structural analogs fail to yield the high-intensity sweetener profile.

Distinct Sensory Profile and Bitterness Threshold

The glycosidic linkage in neohesperidin (neohesperidose) confers a strong bitter taste, distinguishing it from its rutinoside isomer, hesperidin. Quantitative sensory analysis establishes the bitterness threshold of neohesperidin at 0.5 mmol/L, whereas hesperidin is completely tasteless [1]. Compared to naringin, which has a lower bitterness threshold of 0.17 mmol/L, neohesperidin provides a milder but distinct bitter baseline for receptor studies[1].

Evidence DimensionBitterness perception threshold
Target Compound Data0.5 mmol/L
Comparator Or BaselineHesperidin (Tasteless); Naringin (0.17 mmol/L)
Quantified DifferenceNeohesperidin is bitter (unlike hesperidin) and ~3x less bitter than naringin at threshold
ConditionsAqueous sensory evaluation

Formulators must select neohesperidin over hesperidin when a controlled bittering agent or a baseline compound for taste-masking assays is required.

Aqueous Processability and Bioreactor Accumulation

The structural differences between neohesperidin and hesperidin significantly impact their physical handling and processability. Hesperidin is notoriously poorly soluble in water (less than 20 mg/L), forming complex crystals that hinder extraction and direct formulation [1]. Neohesperidin exhibits superior processability in biocatalytic aqueous systems, allowing for high-concentration processing. For instance, engineered fermentation systems have successfully accumulated neohesperidin at titers up to 28.52 g/L without the severe precipitation bottlenecks associated with hesperidin [2].

Evidence DimensionAqueous processability and target concentration limits
Target Compound DataProcessable at high concentrations (e.g., >25 g/L accumulation in engineered bioreactors)
Comparator Or BaselineHesperidin (Water solubility < 20 mg/L)
Quantified DifferenceOrders of magnitude higher practical working concentrations in biocatalytic workflows
ConditionsAqueous and hydroalcoholic processing environments

Neohesperidin's superior handling characteristics in aqueous environments reduce solvent overhead and prevent precipitation bottlenecks during manufacturing scale-up.

Commercial Synthesis of Neohesperidin Dihydrochalcone (NHDC)

Neohesperidin is the indispensable precursor for both chemical and yeast-mediated biocatalytic synthesis of NHDC, a high-value, low-calorie sweetener and flavor enhancer used globally in food and pharmaceutical formulations [1].

Taste-Masking and Sensory Receptor Assays

Due to its defined bitterness threshold (0.5 mmol/L), neohesperidin is utilized as a standard bitter compound in formulation research to evaluate the efficacy of bitterness-suppressing agents, distinct from the tasteless hesperidin [2].

Biocatalysis and Green Chemistry Workflows

Neohesperidin serves as a primary substrate for developing and validating novel enzymatic debittering processes and whole-cell biocatalytic hydrogenation platforms aimed at valorizing citrus waste streams into high-value additives [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

610.18977037 Da

Monoisotopic Mass

610.18977037 Da

Heavy Atom Count

43

Appearance

Solid powder

Melting Point

244 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OA5C88H3L0

Other CAS

13241-33-3

Wikipedia

Neohesperidin

Dates

Last modified: 08-15-2023
1: Du L, Jiang Z, Xu L, Zhou N, Shen J, Dong Z, Shen L, Wang H, Luo X. Microfluidic reactor for lipase-catalyzed regioselective synthesis of neohesperidin ester derivatives and their antimicrobial activity research. Carbohydr Res. 2018 Jan 2;455:32-38. doi: 10.1016/j.carres.2017.11.008. Epub 2017 Nov 21. PubMed PMID: 29161612.
2: Wu H, Liu Y, Chen X, Zhu D, Ma J, Yan Y, Si M, Li X, Sun C, Yang B, He Q, Chen K. Neohesperidin Exerts Lipid-Regulating Effects in vitro and in vivo via Fibroblast Growth Factor 21 and AMP-Activated Protein Kinase/Sirtuin Type 1/Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1α Signaling Axis. Pharmacology. 2017;100(3-4):115-126. doi: 10.1159/000452492. Epub 2017 May 30. PubMed PMID: 28554169.
3: Tan Z, Cheng J, Liu Q, Zhou L, Kenny J, Wang T, Lin X, Yuan J, Quinn JMW, Tickner J, Hong G, Qin A, Zhao J, Xu J. Neohesperidin suppresses osteoclast differentiation, bone resorption and ovariectomised-induced osteoporosis in mice. Mol Cell Endocrinol. 2017 Jan 5;439:369-378. doi: 10.1016/j.mce.2016.09.026. Epub 2016 Sep 21. PubMed PMID: 27664516.
4: Xia X, Fu J, Song X, Shi Q, Su C, Song E, Song Y. Neohesperidin dihydrochalcone down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts. Free Radic Biol Med. 2015 Dec;89:522-32. doi: 10.1016/j.freeradbiomed.2015.08.023. Epub 2015 Oct 8. PubMed PMID: 26453923.
5: Shi Q, Song X, Fu J, Su C, Xia X, Song E, Song Y. Artificial sweetener neohesperidin dihydrochalcone showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice. Int Immunopharmacol. 2015 Dec;29(2):722-729. doi: 10.1016/j.intimp.2015.09.003. Epub 2015 Sep 9. PubMed PMID: 26362205.
6: Su C, Xia X, Shi Q, Song X, Fu J, Xiao C, Chen H, Lu B, Sun Z, Wu S, Yang S, Li X, Ye X, Song E, Song Y. Neohesperidin Dihydrochalcone versus CCl₄-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation. J Agric Food Chem. 2015 Jun 10;63(22):5468-75. doi: 10.1021/acs.jafc.5b01750. Epub 2015 May 28. PubMed PMID: 25978654.
7: Ho SL, Poon CY, Lin C, Yan T, Kwong DW, Yung KK, Wong MS, Bian Z, Li HW. Inhibition of β-amyloid Aggregation By Albiflorin, Aloeemodin And Neohesperidin And Their Neuroprotective Effect On Primary Hippocampal Cells Against β-amyloid Induced Toxicity. Curr Alzheimer Res. 2015;12(5):424-33. PubMed PMID: 25938872.
8: Kashani-Amin E, Ebrahim-Habibi A, Larijani B, Moosavi-Movahedi AA. Effect of neohesperidin dihydrochalcone on the activity and stability of alpha-amylase: a comparative study on bacterial, fungal, and mammalian enzymes. J Mol Recognit. 2015 Oct;28(10):605-13. doi: 10.1002/jmr.2473. Epub 2015 Mar 25. PubMed PMID: 25808616.
9: Jia S, Hu Y, Zhang W, Zhao X, Chen Y, Sun C, Li X, Chen K. Hypoglycemic and hypolipidemic effects of neohesperidin derived from Citrus aurantium L. in diabetic KK-A(y) mice. Food Funct. 2015 Mar;6(3):878-86. doi: 10.1039/c4fo00993b. PubMed PMID: 25620042.
10: Gong N, Zhang B, Yang D, Gao Z, Du G, Lu Y. Development of new reference material neohesperidin for quality control of dietary supplements. J Sci Food Agric. 2015 Jul;95(9):1885-91. doi: 10.1002/jsfa.6893. Epub 2014 Oct 6. PubMed PMID: 25170574.
11: Hamdan DI, Mahmoud MF, Wink M, El-Shazly AM. Effect of hesperidin and neohesperidin from bittersweet orange (Citrus aurantium var. bigaradia) peel on indomethacin-induced peptic ulcers in rats. Environ Toxicol Pharmacol. 2014 May;37(3):907-15. doi: 10.1016/j.etap.2014.03.006. Epub 2014 Mar 15. PubMed PMID: 24691249.
12: Hu L, Li L, Xu D, Xia X, Pi R, Xu D, Wang W, Du H, Song E, Song Y. Protective effects of neohesperidin dihydrochalcone against carbon tetrachloride-induced oxidative damage in vivo and in vitro. Chem Biol Interact. 2014 Apr 25;213:51-9. doi: 10.1016/j.cbi.2014.02.003. Epub 2014 Feb 14. PubMed PMID: 24530446.
13: Wang X, Pan Y, Jianshe M, Shi S, Zheng X, Xiang Z. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats. Xenobiotica. 2014 Jun;44(6):555-61. doi: 10.3109/00498254.2013.861950. Epub 2013 Nov 25. PubMed PMID: 24274324.
14: Wang JJ, Cui P. Neohesperidin attenuates cerebral ischemia-reperfusion injury via inhibiting the apoptotic pathway and activating the Akt/Nrf2/HO-1 pathway. J Asian Nat Prod Res. 2013 Sep;15(9):1023-37. doi: 10.1080/10286020.2013.827176. Epub 2013 Aug 16. PubMed PMID: 23952707.
15: Kashani-Amin E, Larijani B, Ebrahim-Habibi A. Neohesperidin dihydrochalcone: presentation of a small molecule activator of mammalian alpha-amylase as an allosteric effector. FEBS Lett. 2013 Mar 18;587(6):652-8. doi: 10.1016/j.febslet.2013.01.022. Epub 2013 Feb 1. PubMed PMID: 23376024.
16: Xu F, Zang J, Chen D, Zhang T, Zhan H, Lu M, Zhuge H. Neohesperidin induces cellular apoptosis in human breast adenocarcinoma MDA-MB-231 cells via activating the Bcl-2/Bax-mediated signaling pathway. Nat Prod Commun. 2012 Nov;7(11):1475-8. PubMed PMID: 23285810.
17: Zhang J, Sun C, Yan Y, Chen Q, Luo F, Zhu X, Li X, Chen K. Purification of naringin and neohesperidin from Huyou (Citrus changshanensis) fruit and their effects on glucose consumption in human HepG2 cells. Food Chem. 2012 Dec 1;135(3):1471-8. doi: 10.1016/j.foodchem.2012.06.004. Epub 2012 Jun 13. PubMed PMID: 22953882.
18: Zhang J, Zhu X, Luo F, Sun C, Huang J, Li X, Chen K. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography. J Sep Sci. 2012 Jan;35(1):128-36. doi: 10.1002/jssc.201100695. Epub 2011 Nov 21. PubMed PMID: 22102373.
19: Tong L, Zhou D, Gao J, Zhu Y, Sun H, Bi K. Simultaneous determination of naringin, hesperidin, neohesperidin, naringenin and hesperetin of Fractus aurantii extract in rat plasma by liquid chromatography tandem mass spectrometry. J Pharm Biomed Anal. 2012 Jan 25;58:58-64. doi: 10.1016/j.jpba.2011.05.001. Epub 2011 May 11. PubMed PMID: 22018980.
20: Lee JH, Lee SH, Kim YS, Jeong CS. Protective effects of neohesperidin and poncirin isolated from the fruits of Poncirus trifoliata on potential gastric disease. Phytother Res. 2009 Dec;23(12):1748-53. doi: 10.1002/ptr.2840. PubMed PMID: 19367677.

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